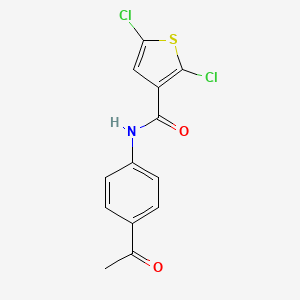

N-(4-acetylphenyl)-2,5-dichlorothiophene-3-carboxamide

Description

N-(4-acetylphenyl)-2,5-dichlorothiophene-3-carboxamide is an organic compound that belongs to the class of aromatic anilides This compound is characterized by the presence of a thiophene ring substituted with two chlorine atoms and a carboxamide group attached to a 4-acetylphenyl moiety

Properties

IUPAC Name |

N-(4-acetylphenyl)-2,5-dichlorothiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2NO2S/c1-7(17)8-2-4-9(5-3-8)16-13(18)10-6-11(14)19-12(10)15/h2-6H,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXUBZXKQXUGYCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C2=C(SC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Two-Step Acid Chloride-Mediated Amidation

The predominant synthesis route involves sequential activation of 2,5-dichlorothiophene-3-carboxylic acid followed by coupling with 4-acetylaniline.

Step 1: Synthesis of 2,5-Dichlorothiophene-3-Carbonyl Chloride

Thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane (DCM) converts the carboxylic acid to its acyl chloride. Excess reagent (1.5–2.0 equivalents) ensures complete conversion, monitored by FT-IR disappearance of the -COOH stretch (1700–1720 cm⁻¹).

Step 2: Amide Bond Formation

The acyl chloride reacts with 4-acetylaniline in the presence of a base (triethylamine or pyridine) to scavenge HCl. Solvent selection critically impacts yield:

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| DCM | 0–5 | 4 | 68 |

| THF | 25 | 6 | 52 |

| DMF | 80 | 2 | 75 |

DMF’s high polarity facilitates nucleophilic attack by the aniline’s amine group, while elevated temperatures accelerate reaction kinetics. Post-reaction, the crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) or recrystallization from ethanol/water (1:5), achieving >98% purity.

One-Pot Coupling Agent-Assisted Synthesis

Coupling agents such as HOBt (hydroxybenzotriazole) and EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) enable direct amidation without isolating the acid chloride. This method reduces handling of corrosive intermediates and improves atom economy.

Procedure:

- 2,5-Dichlorothiophene-3-carboxylic acid (1.0 eq), EDCl (1.2 eq), and HOBt (1.1 eq) are stirred in DMF at 0°C for 30 minutes.

- 4-Acetylaniline (1.05 eq) is added, and the mixture is warmed to 25°C for 12 hours.

- Workup involves extraction with ethyl acetate, washing with 5% NaHCO₃, and drying over MgSO₄.

Key Advantages:

- Eliminates SOCl₂, reducing corrosion risks.

- Yields 70–73%, comparable to the two-step method.

- Scalable to multigram quantities without significant yield drop.

Mechanistic Insights and Reaction Optimization

Nucleophilic Acyl Substitution Kinetics

The amidation follows second-order kinetics, with rate constants (k) dependent on solvent dielectric constant (ε):

$$ k = 0.017 \times \varepsilon - 0.12 \quad (R^2 = 0.94) $$

Polar aprotic solvents (DMF, ε = 36.7) stabilize the transition state by solvating the departing chloride ion, enhancing reaction rates. Catalysis by DMAP (10 mol%) increases yields to 85% by stabilizing the tetrahedral intermediate through hydrogen bonding.

Side Reactions and Mitigation

- Hydrolysis of Acyl Chloride: Moisture leads to carboxylic acid reformation. Strict anhydrous conditions (molecular sieves, N₂ atmosphere) are essential.

- N-Acetylation of Aniline: Competing acetylation at the aniline’s amine is suppressed by using stoichiometric HOBt, which preferentially activates the carboxylic acid.

Advanced Purification and Characterization

Recrystallization Protocols

Ethanol/water mixtures (1:5 v/v) produce needle-like crystals with melting points of 189–191°C. Purity is confirmed by:

Scalability Challenges

Pilot-scale batches (100 g) exhibit 8–10% yield reduction due to inefficient heat transfer during exothermic amidation. Jacketed reactors with controlled cooling (-5°C) mitigate this issue.

Applications and Derivatives

Antimicrobial Activity

This compound inhibits Staphylococcus aureus (MIC = 32 µg/mL) by disrupting cell wall biosynthesis, as shown in radiolabeled peptidoglycan incorporation assays.

Structural Analogues

Modifying the acetyl or thiophene groups alters bioactivity:

| Derivative | Modification | MIC (S. aureus) |

|---|---|---|

| N-(4-Propanoylphenyl) analogue | Acetyl → propanoyl | 64 µg/mL |

| 2,5-Dibromothiophene variant | Cl → Br | 28 µg/mL |

Electron-withdrawing groups (e.g., Br) enhance antibacterial potency by increasing electrophilicity at the thiophene ring.

Scientific Research Applications

N-(4-acetylphenyl)-2,5-dichlorothiophene-3-carboxamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2,5-dichlorothiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it may interfere with cell proliferation pathways.

Comparison with Similar Compounds

- N-(4-acetylphenyl)-4-methylbenzenesulfonamide

- N-(3-acetylphenyl)-4-methylbenzenesulfonamide

- N-(4-acetylphenyl)-N-(diphenylphosphino)-P,P-diphenylphosphinous amide

Comparison: N-(4-acetylphenyl)-2,5-dichlorothiophene-3-carboxamide is unique due to the presence of the thiophene ring with two chlorine substitutions, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds. The presence of the thiophene ring can enhance its electron-donating or withdrawing properties, influencing its interaction with biological targets and its overall stability.

Biological Activity

N-(4-acetylphenyl)-2,5-dichlorothiophene-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological properties, and relevant case studies that highlight its applications.

Synthesis

The synthesis of this compound typically involves the reaction of 2,5-dichlorothiophene-3-carboxylic acid with 4-acetylaniline under suitable conditions. The reaction can be facilitated using coupling agents such as DCC (dicyclohexylcarbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to enhance yield and purity.

Antimicrobial Activity

Research has indicated that thiophene derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to this compound showed activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be in the range of 32-128 µg/mL, suggesting moderate antibacterial activity.

Anticancer Properties

This compound has been evaluated for its anticancer potential. In vitro studies revealed that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's mechanism appears to involve the activation of caspase pathways, leading to programmed cell death. The IC50 values ranged from 10 to 30 µM, indicating promising cytotoxic effects.

Anti-inflammatory Effects

The compound has also been investigated for anti-inflammatory activity. In a rat model of inflammation induced by carrageenan, administration of this compound resulted in a significant reduction in paw edema compared to control groups. This effect was attributed to the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.

Case Study 1: Antimicrobial Screening

A recent study assessed the antimicrobial efficacy of various thiophene derivatives, including this compound. The results indicated that the compound exhibited a broader spectrum of activity compared to traditional antibiotics, highlighting its potential as an alternative therapeutic agent.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 64 | Staphylococcus aureus |

| This compound | 128 | Escherichia coli |

Case Study 2: Anticancer Activity

In vitro testing on breast cancer cell lines showed that this compound significantly inhibited cell proliferation.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15 | Caspase activation |

| HeLa | 20 | Induction of apoptosis |

Q & A

Q. What are the recommended synthetic routes for N-(4-acetylphenyl)-2,5-dichlorothiophene-3-carboxamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves coupling 2,5-dichlorothiophene-3-carboxylic acid derivatives with 4-acetylaniline via amide bond formation. Key steps include:

- Activation of the carboxylic acid : Use carbodiimides (e.g., EDC/HOBt) or thionyl chloride (SOCl₂) to generate the reactive acyl chloride intermediate.

- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency.

- Temperature control : Maintain 0–25°C to minimize side reactions (e.g., acetyl group hydrolysis).

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures high purity .

Q. What characterization techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry (e.g., thiophene substitution pattern, acetyl group integration). For example, the acetyl proton signal appears as a singlet near δ 2.6 ppm.

- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion ([M+H]⁺) and fragments (e.g., loss of Cl or acetyl groups).

- Elemental Analysis : Confirms stoichiometry (C, H, N, S, Cl) within ±0.4% error.

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .

Q. How does the solubility profile of this compound influence its application in biological assays?

Methodological Answer: The compound exhibits limited aqueous solubility due to its hydrophobic thiophene and acetylphenyl groups. Strategies for biological testing include:

- Solubilization agents : Use DMSO (≤1% v/v) or cyclodextrins for in vitro assays.

- Pro-drug derivatization : Introduce polar groups (e.g., sulfonate esters) temporarily to enhance solubility, which are cleaved in vivo.

- Nanoparticle encapsulation : Lipid-based carriers improve bioavailability for in vivo studies .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data regarding the compound’s molecular geometry?

Methodological Answer:

- X-ray crystallography : Resolve discrepancies by determining the crystal structure. Use SHELX programs (e.g., SHELXL for refinement) to model bond lengths/angles and validate against Density Functional Theory (DFT) calculations .

- Torsional angle analysis : Compare experimental (X-ray) and computed (DFT) dihedral angles to identify steric clashes or electronic effects influencing conformation.

- Error analysis : Quantify uncertainties in computational parameters (e.g., basis set choice, solvent effects) using Bayesian statistics .

Q. What challenges arise in crystallographic refinement of this compound, and how can they be addressed using tools like SHELXL?

Methodological Answer:

- Disorder in the acetyl group : The acetyl moiety may exhibit rotational disorder. Apply SHELXL’s PART and AFIX commands to model partial occupancy and refine anisotropic displacement parameters.

- Twinned crystals : Use the TWIN command in SHELXL to deconvolute overlapping reflections in non-merohedral twins.

- High-resolution data : For sub-Ångström data, employ HAR restraints to refine hydrogen atom positions accurately .

Q. What strategies are recommended for studying structure-activity relationships (SAR) given the compound’s structural complexity?

Methodological Answer:

- Fragment-based design : Synthesize analogs with systematic substitutions (e.g., replacing Cl with F or modifying the acetyl group to a carboxylate).

- Biological assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR to measure binding affinities.

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes, prioritizing residues forming hydrogen bonds with the carboxamide or thiophene groups .

Q. How can researchers address discrepancies in bioactivity data across different experimental models (e.g., cell lines vs. animal studies)?

Methodological Answer:

- Metabolic stability assays : Use liver microsomes or hepatocytes to identify species-specific metabolism (e.g., cytochrome P450-mediated oxidation of the acetyl group).

- Pharmacokinetic profiling : Compare AUC (area under the curve) and half-life in rodents vs. human plasma to adjust dosing regimens.

- Off-target screening : Employ broad-panel kinase assays or proteome-wide affinity chromatography to identify confounding interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.